molecular formula C23H22N4 B12213747 N-benzyl-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine

N-benzyl-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine

Cat. No.: B12213747
M. Wt: 354.4 g/mol
InChI Key: JVYQQFYLJFQBGV-UHFFFAOYSA-N
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Description

N-benzyl-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine is a complex heterocyclic compound. It belongs to the family of pyrazolopyrimidines, which are known for their diverse biological activities and potential therapeutic applications . This compound features a unique structure that combines a pyrazole ring with a pyrimidine ring, making it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

The synthesis of N-benzyl-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine typically involves multi-step reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods often employ catalysts and optimized reaction conditions to enhance yield and purity .

Chemical Reactions Analysis

N-benzyl-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine undergoes various chemical reactions, including:

Scientific Research Applications

N-benzyl-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to altered cellular pathways and biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

N-benzyl-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine can be compared with other pyrazolopyrimidine derivatives, such as:

These compounds share similar core structures but differ in their substituents and specific biological activities, highlighting the uniqueness of this compound.

Properties

Molecular Formula

C23H22N4

Molecular Weight

354.4 g/mol

IUPAC Name

N-benzyl-11-methyl-10-phenyl-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraen-2-amine

InChI

InChI=1S/C23H22N4/c1-16-21(18-11-6-3-7-12-18)23-25-20-14-8-13-19(20)22(27(23)26-16)24-15-17-9-4-2-5-10-17/h2-7,9-12,24H,8,13-15H2,1H3

InChI Key

JVYQQFYLJFQBGV-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=C1C3=CC=CC=C3)N=C4CCCC4=C2NCC5=CC=CC=C5

Origin of Product

United States

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